
(4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of fluorine atoms on the phenyl rings, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the fluorophenyl groups. One common method is the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic conditions. The fluorophenyl groups can be introduced through nucleophilic substitution reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of (4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The triazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Fluorophenyl)methanamine: A simpler compound with a single fluorophenyl group.
(2-Fluorophenyl)methanamine: Another related compound with a fluorine atom on the phenyl ring.
1-(4-Fluorophenyl)-1H-pyrazol-4-ylmethanamine: A compound with a pyrazole ring instead of a triazole ring.
Uniqueness
(4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of two fluorophenyl groups and a triazole ring. This combination of structural features can result in distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H12F2N4 |
|---|---|
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
(4-fluorophenyl)-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C15H12F2N4/c16-10-7-5-9(6-8-10)13(18)15-19-14(20-21-15)11-3-1-2-4-12(11)17/h1-8,13H,18H2,(H,19,20,21) |
InChI-Schlüssel |
HGKWBVVXBCLVAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid](/img/structure/B11799714.png)
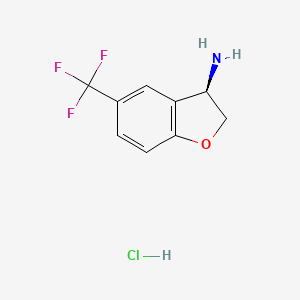


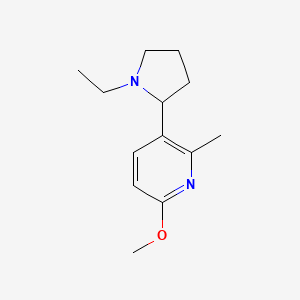
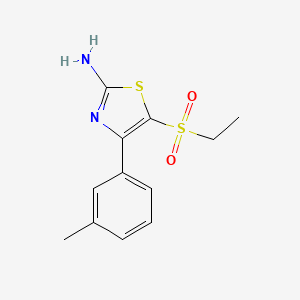



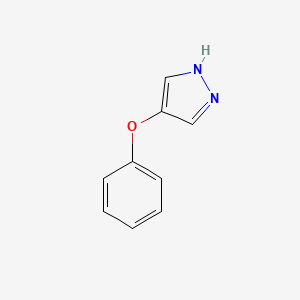

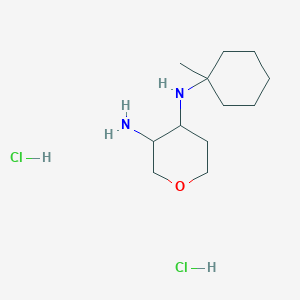
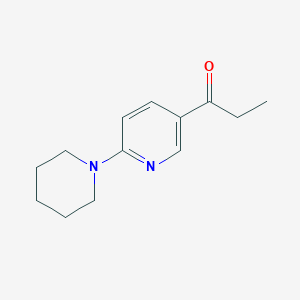
![4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B11799785.png)
